2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiazolidin-5-ylidene Moiety: This step involves the reaction of the pyrido[1,2-a]pyrimidin-4-one core with a thiazolidinone derivative, often under reflux conditions in the presence of a suitable catalyst.
Attachment of the 4-methoxybenzyl Group: This step can be achieved through a nucleophilic substitution reaction, where the thiazolidinone derivative reacts with 4-methoxybenzyl chloride.
Addition of the 3-ethoxypropylamino Group: This final step involves the reaction of the intermediate compound with 3-ethoxypropylamine under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiazolidinone moiety to a thiazolidine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles (e.g., amines, thiols); typically carried out in polar solvents under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Substituted benzyl derivatives
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals could make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound could be used as a probe to study biological pathways involving its molecular targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various downstream effects, depending on the biological pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Ethyl acetoacetate
Uniqueness
2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C26H28N4O4S2 |
---|---|
Molecular Weight |
524.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3-ethoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H28N4O4S2/c1-4-34-14-6-12-27-22-20(24(31)29-13-5-7-17(2)23(29)28-22)15-21-25(32)30(26(35)36-21)16-18-8-10-19(33-3)11-9-18/h5,7-11,13,15,27H,4,6,12,14,16H2,1-3H3/b21-15- |
InChI Key |
PFGQWIRWDOHNRI-QNGOZBTKSA-N |
Isomeric SMILES |
CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC |
Canonical SMILES |
CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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